![molecular formula C15H20N4 B14494310 N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine CAS No. 63671-70-5](/img/structure/B14494310.png)
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is a chemical compound that belongs to the class of diamines This compound features two pyridin-2-ylmethyl groups attached to a propane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridin-2-ylmethyl chloride with propane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N~1~,N~3~-Bis[(pyridin-2-yl)methyl]propane-1,3-diamine: Similar structure but with different positioning of the diamine groups.
Uniqueness
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is unique due to its specific arrangement of pyridin-2-ylmethyl groups and propane-1,2-diamine backbone. This unique structure allows it to form distinct coordination complexes with metal ions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63671-70-5 |
|---|---|
Molekularformel |
C15H20N4 |
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
1-N,2-N-bis(pyridin-2-ylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-13(19-12-15-7-3-5-9-18-15)10-16-11-14-6-2-4-8-17-14/h2-9,13,16,19H,10-12H2,1H3 |
InChI-Schlüssel |
MOMLBUSUCFDNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC=CC=N1)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


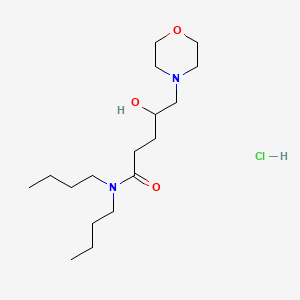
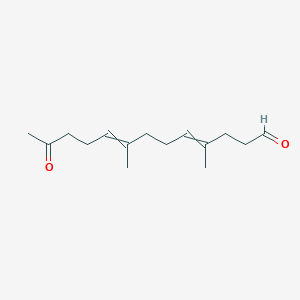
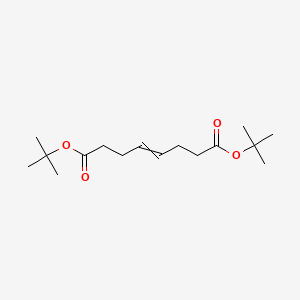
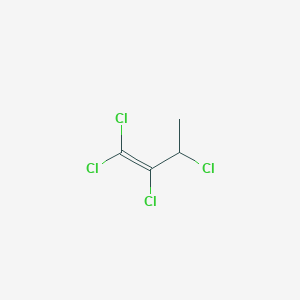
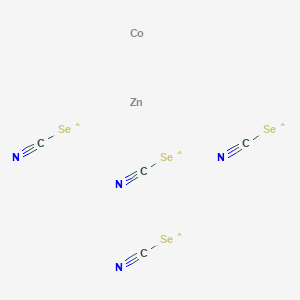
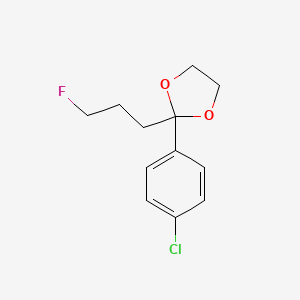
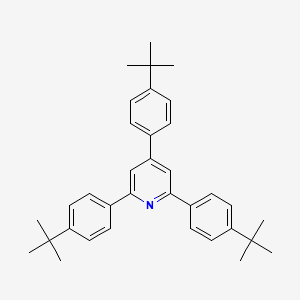
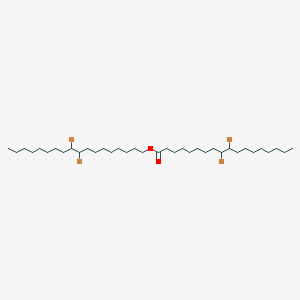
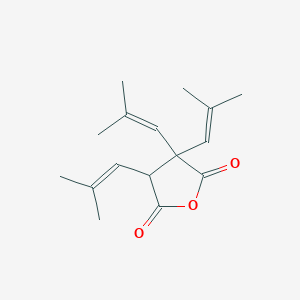
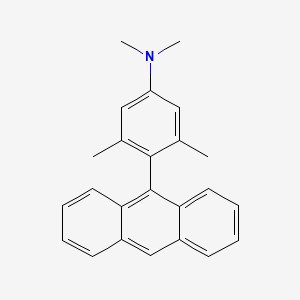

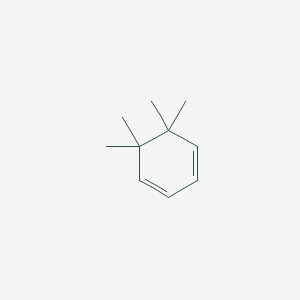
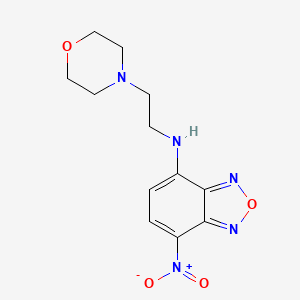
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
